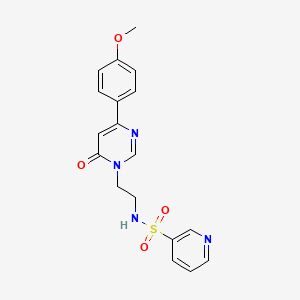

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H21N3O4S and a molecular weight of 343.4 g/mol. Its structure includes a pyridine ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1060179-00-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrimidine Derivative : Starting from 4-methoxyphenylamine, reagents are used to construct the pyrimidine core.

- Sulfonamide Formation : The sulfonamide group is introduced to enhance the compound's pharmacological profile.

- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have shown GI50 values ranging from 2.40 to 13.5 μM against cell lines such as A549 (lung cancer) and DU145 (prostate cancer) .

The mechanism of action for this class of compounds typically involves:

- Inhibition of Tubulin Polymerization : These compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Non-substrates for P-glycoprotein : Some derivatives have demonstrated the ability to overcome drug resistance associated with P-glycoprotein efflux mechanisms, providing a therapeutic advantage over traditional chemotherapeutics like paclitaxel .

Antimicrobial Activity

The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. In vitro studies have indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor potential of related pyrimidine derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups .

- Antimicrobial Screening : In another investigation, derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth and suggesting potential applications in treating bacterial infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide has been identified as a promising candidate for drug development due to its unique structural features that allow interaction with various biological targets.

- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties, making it a potential lead for developing new anti-inflammatory drugs. Its structural similarity to other active compounds suggests it may modulate enzyme activities related to inflammation pathways.

Biological Mechanisms

Understanding how this compound interacts with biological systems is crucial for its application in therapeutics.

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory responses. Molecular docking studies are required to elucidate the binding affinities and mechanisms of action of this compound against target enzymes.

Cancer Research

The compound's ability to interact with various cellular pathways positions it as a candidate in cancer research.

- Targeting Tyrosine Kinases : Similar compounds have been investigated for their ability to inhibit tyrosine kinases, which play critical roles in cancer progression. There is potential for this compound to be studied in this context, particularly regarding its effects on cell proliferation and apoptosis .

Data Table of Biological Activities

Case Study 1: Anti-inflammatory Properties

A study conducted on structurally similar compounds demonstrated significant anti-inflammatory effects in vitro. The mechanism was linked to the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process. Further research on this compound could reveal similar or enhanced efficacy.

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of pyrimidine-based compounds were shown to effectively inhibit cancer cell lines through tyrosine kinase inhibition. This highlights the potential application of this compound in targeted cancer therapies .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

-

Amination : Reaction with ammonia or amines under reflux conditions yields substituted pyrimidine derivatives. In one study, similar pyrimidine sulfonamides reacted with ammonium acetate to form amino-substituted products (e.g., enamine intermediates) at 110°C under solvent-free conditions .

-

Halogenation : Electrophilic substitution with iodine in the presence of N-iodosuccinimide (NIS) and FeCl₃ introduces iodine at aromatic positions adjacent to electron-donating groups .

Table 1: Nucleophilic substitution examples

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₄OAc, Fe₃O₄@SiO₂@PCLH-TFA, 110°C | Enamine intermediates | 85–92% | |

| Iodination | NIS, FeCl₃, MeCN, 70°C | 5-Iodo-pyrimidine derivatives | 65% |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

-

Gewald Reaction : Treatment with elemental sulfur and triethylamine in EtOH/DMF yields thieno[3,4-c]pyridine derivatives via Michael addition and cyclization .

-

Pyridine Annulation : Vinylogous anomeric-based oxidation with aldehydes and ketones forms triarylpyridines bearing sulfonamide groups .

Mechanism Highlights:

-

-

Michael addition of the active methylene group to sulfur.

-

Cyclization via NH group attack on the cyano group.

-

Proton shifts and aromatization to form thienopyridine cores.

-

-

-

Enolic intermediates react with aldehydes to form chalcone-like intermediates.

-

Ammonia promotes cyclization and dehydration to yield pyridines.

-

Catalytic Coupling Reactions

Palladium-catalyzed reactions modify the sulfonamide or aryl groups:

-

Suzuki-Miyaura Coupling : The methoxyphenyl group undergoes cross-coupling with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ .

-

Sulfination : Reaction with potassium metabisulfite (K₂S₂O₅) in DMSO introduces sulfonyl groups at activated positions .

Table 2: Catalytic coupling parameters

| Reaction Type | Catalyst System | Substrate

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-26-15-6-4-14(5-7-15)17-11-18(23)22(13-20-17)10-9-21-27(24,25)16-3-2-8-19-12-16/h2-8,11-13,21H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQZBNMGDNZMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.